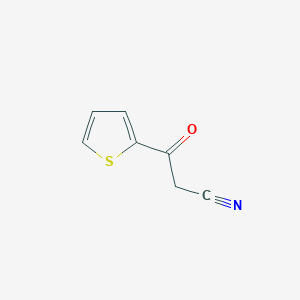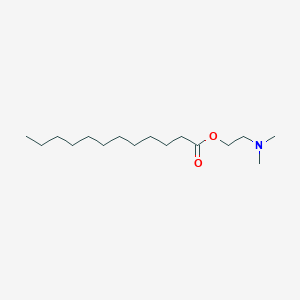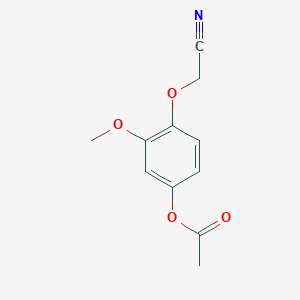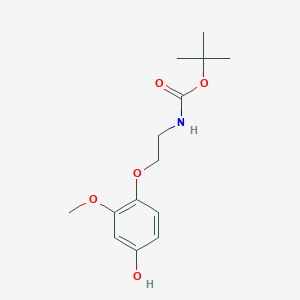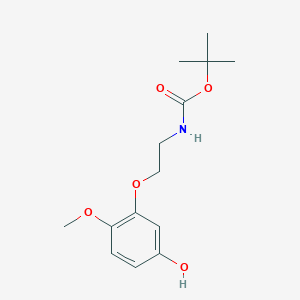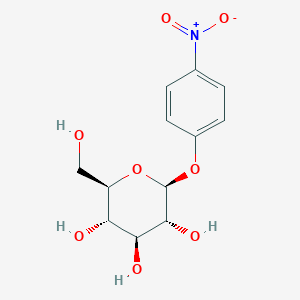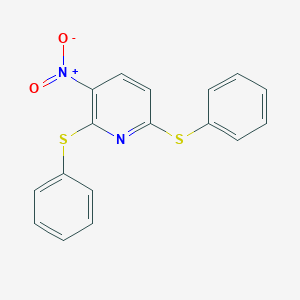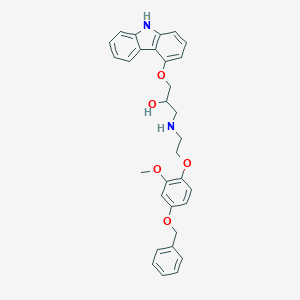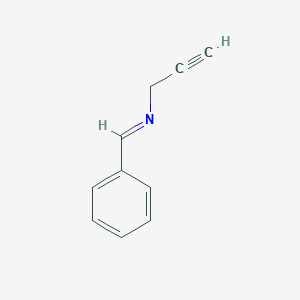
N-Benzyliden-2-propinyl-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzylamines, including derivatives like N-Benzylidene-2-propynylamine, has been explored through various methods. A notable approach is the iron-catalyzed direct amination of benzyl alcohols, which presents a sustainable methodology to access substituted benzylamines (Yan, Feringa, & Barta, 2016). Additionally, biosynthetic pathways have been developed for benzylamine production, offering a green alternative to traditional chemical synthesis (Pandey, Casini, Voigt, & Gordon, 2021).
Molecular Structure Analysis
Structural studies of benzylamine derivatives provide insights into their molecular configuration. X-ray diffraction analyses have been employed to determine the conformation and arrangement of molecules, which is crucial for understanding their chemical behavior (Raouafi, Freytag, Jones, & Benkhoud, 2007).
Chemical Reactions and Properties
Benzylamines undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of 2-Benzylcyclohexylamine involves a three-step process, including Aldol reaction and reductive amination, showcasing the compound's versatility (Xiao-bin, 2009). The iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines further demonstrates the compound's reactivity, facilitating the synthesis of quinazolines by trapping ammonia (Gopalaiah, Saini, & Devi, 2017).
Wissenschaftliche Forschungsanwendungen
Proteomik-Forschung
N-Benzyliden-2-propinyl-amin wird in der Proteomik-Forschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Analyse der Proteinstruktur und -funktion, zur Identifizierung von Proteininteraktionen und zur Entdeckung von Biomarkern für Krankheiten eingesetzt werden.
Arzneimittelherstellung
This compound ist ein nützliches Zwischenprodukt bei der Herstellung von Arzneimitteln . Zwischenprodukte sind Verbindungen, die bei der Synthese des endgültigen pharmazeutischen Wirkstoffs verwendet werden. Sie können verwendet werden, um eine Vielzahl von Medikamenten mit unterschiedlichen therapeutischen Wirkungen zu erzeugen.
Pestizidherstellung
Diese Verbindung wird auch als Zwischenprodukt bei der Herstellung von Pestiziden verwendet. Pestizide sind Stoffe, die zur Bekämpfung von Schädlingen wie Insekten, Unkräutern und Pflanzenkrankheiten eingesetzt werden. Die Eigenschaften von this compound könnten zur Wirksamkeit dieser Pestizide beitragen.
Antifungale Aktivität
N-Benzyliden-Derivate haben eine gute antifungale Aktivität gezeigt . Sie könnten bei der Entwicklung neuer Fungizide eingesetzt werden, das sind Stoffe, die Pilze abtöten oder deren Wachstum hemmen.
Moskitoschutzmittel und Larvizide Aktivität
N-Benzyliden-Derivate haben auch eine Moskitoschutzmittel- und larvizide Aktivität gezeigt . Das bedeutet, dass sie bei der Entwicklung neuer Insektizide eingesetzt werden könnten, insbesondere solche, die zur Kontrolle von Mückenpopulationen dienen.
Chemische Synthese von Peptiden und Proteinen
This compound hat einen potenziellen Einsatz bei der chemischen Synthese von Peptiden und Proteinen . Es könnte als Cys-schaltbarer Schutz verwendet werden, der die chemische Synthese von Peptiden und Proteinen durch effiziente Unterbrechung der Peptidaggregation erleichtert.
Eigenschaften
IUPAC Name |
1-phenyl-N-prop-2-ynylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOHBCBQQCLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400248 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57734-99-3 | |
| Record name | N-Benzylidene-2-propynylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

